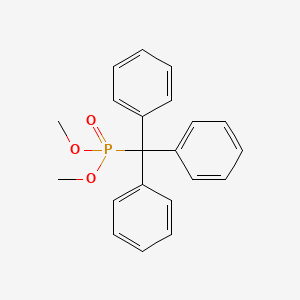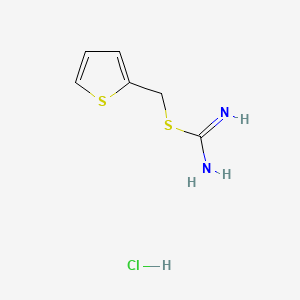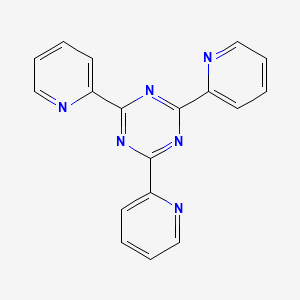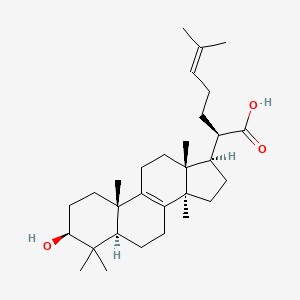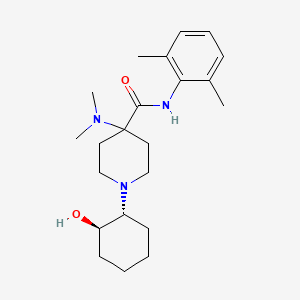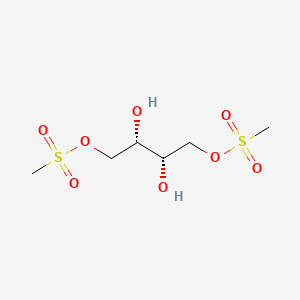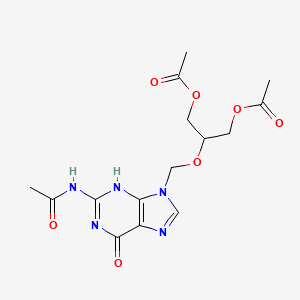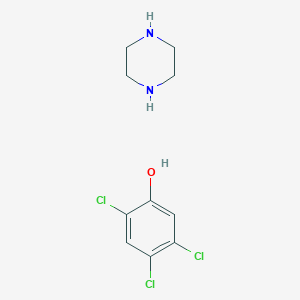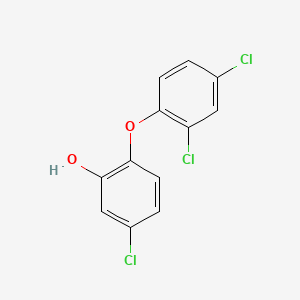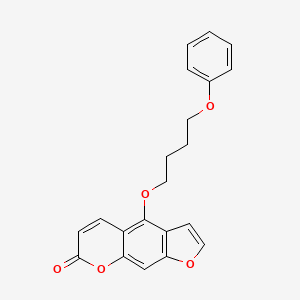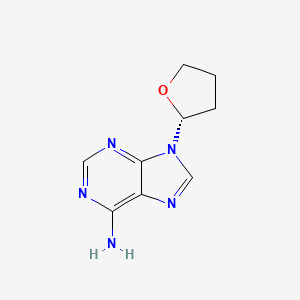
suloctidil
Overview
Description
Suloctidil is a sulfur-containing aminoalcohol that was introduced in the early 1970s as a vasodilator by Continental Pharma, a Belgian company . The compound has the chemical formula C20H35NOS and a molar mass of 337.57 g/mol . It was primarily used for its vasodilatory properties but was withdrawn from the market due to reports of liver toxicity .
Mechanism of Action
Target of Action
It has been suggested that suloctidil may interact with certain receptors or enzymes to exert its effects .
Biochemical Pathways
It has been suggested that this compound may inhibit the yeast-to-hyphal form switching in candida albicans, a key virulence factor . This is consistent with the down-regulation of hypha-specific genes (HWP1, ALS3, and ECE1) after this compound treatment .
Result of Action
This compound has been found to be effective in inhibiting the growth and biofilm formation of Candida albicans, both in vitro and in vivo . It has been shown to cause morphological changes in the biofilm, as observed through scanning electron microscopy . In vivo, this compound significantly reduced fungal counts and induced a slight histological reaction .
Biochemical Analysis
Biochemical Properties
Suloctidil has been found to have interesting biochemical properties, suggesting it might be useful in the prevention and treatment of atherosclerosis
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth and biofilm formation of the opportunistic fungus Candida albicans, both in vitro and in vivo . It has been found to be effective in inhibiting C. albicans biofilm, with a minimum inhibitory concentration (MIC 80) of 4 μg/mL, a biofilm inhibiting concentration (BIC 80) of 16 μg/mL, and a biofilm eradicating concentration (BEC 80) of 64 μg/mL .
Molecular Mechanism
The molecular mechanism of this compound’s action is not fully understood. It has been observed that this compound inhibits yeast-to-hyphal form switching in C. albicans, a key virulence factor of this fungus . This result was consistent with the down-regulation of hypha-specific gene (HWP1, ALS3, and ECE1) expression levels after this compound treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vivo, 256 μg/mL of this compound significantly reduced fungal counts compared to that in groups without treatment; the treatment group induced a slight histological reaction, especially when the treatment lasted for 5 days .
Metabolic Pathways
This compound’s metabolic fate has been investigated in various animal species and in humans
Preparation Methods
Synthetic Routes and Reaction Conditions
Suloctidil can be synthesized through a multi-step process involving the reaction of 4-isopropylthiophenol with 2-bromo-1-octylamine under basic conditions to form the intermediate 4-(isopropylthio)phenyl-2-octylaminoethanol . This intermediate is then subjected to further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the careful handling of reagents and intermediates, as well as the implementation of purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Suloctidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing aminoalcohols.
Biology: Investigated for its effects on cellular processes and its potential as an antifungal agent.
Medicine: Explored for its vasodilatory properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of skin-whitening and freckle-removing cosmetics.
Comparison with Similar Compounds
Similar Compounds
Iloprost: Another vasodilator that increases the hypotensive activities of suloctidil.
Isosorbide mononitrate: A vasodilator that enhances the vasodilatory activities of this compound.
Patent Blue: A compound that decreases the therapeutic efficacy of this compound when used in combination.
Uniqueness
This compound is unique due to its sulfur-containing aminoalcohol structure, which imparts distinct chemical and biological properties. Its ability to inhibit yeast-to-hyphal form switching in Candida albicans and its potential as an antifungal agent further distinguish it from other vasodilators .
Properties
CAS No. |
54767-75-8 |
|---|---|
Molecular Formula |
C20H35NOS |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |
InChI Key |
BFCDFTHTSVTWOG-PXNSSMCTSA-N |
SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Isomeric SMILES |
CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Appearance |
Solid powder |
| 54767-75-8 54063-56-8 |
|
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of suloctidil?
A1: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and improved blood flow. []
Q2: Does this compound affect platelet function?
A2: Yes, this compound has been shown to inhibit platelet aggregation, a key process in thrombus formation. It appears to achieve this by inhibiting cyclooxygenase, an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator. [, ]
Q3: Does this compound influence prostacyclin activity?
A3: Studies suggest that this compound does not significantly affect vascular prostacyclin activity, a factor that promotes vasodilation and inhibits platelet aggregation. This suggests that its antithrombotic effects are primarily mediated through its action on platelets. []
Q4: How does this compound affect cerebral blood flow?
A4: this compound has been shown to improve cerebral blood flow, particularly in animal models of cerebral ischemia. This effect is thought to be mediated by its vasodilatory properties and potential neuroprotective effects. [, ]
Q5: Does this compound influence blood viscosity?
A5: Research indicates that long-term this compound treatment can reduce blood viscosity in diabetic patients, potentially contributing to improved blood flow. The exact mechanism behind this effect is not fully understood. []
Q6: Does this compound impact cholesterol metabolism?
A6: In vitro studies using human fibroblasts suggest that this compound can influence cholesterol metabolism. It has been shown to increase low-density lipoprotein (LDL) binding, uptake, and degradation, while also increasing the synthesis of sterols, fatty acids, and triacylglycerols. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C20H35NOS, and its molecular weight is 353.58 g/mol.
Q8: What conditions has this compound been investigated for treating?
A8: this compound has been investigated for its potential therapeutic benefits in several conditions, including:
- Thromboembolic stroke: []
- Intermittent claudication: [, ]
- Hyperlipidemia: []
- Migraine: [, ]
- Primary degenerative dementia: []
- Idiopathic recurrent vein thrombosis: []
Q9: Has this compound demonstrated efficacy in clinical trials?
A9: While some clinical trials have shown promising results for this compound in treating conditions like intermittent claudication and hyperlipidemia, further research is needed to confirm its efficacy and establish optimal treatment regimens.
Q10: Are there any in vitro models used to study this compound?
A10: Yes, in vitro models, such as isolated rat aortic strips and human fibroblast cultures, have been employed to investigate the mechanisms of action of this compound and its effects on vascular smooth muscle and cholesterol metabolism. [, ]
Q11: What is known about the safety profile of this compound?
A11: While generally well-tolerated, this compound has been associated with side effects, including gastrointestinal disturbances and hepatotoxicity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


